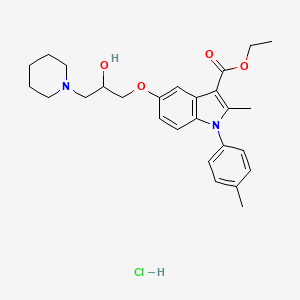

ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride

Descripción

The compound, a hydrochloride salt of a substituted indole carboxylate, features a 1H-indole core with multiple functional groups:

- Position 5: A 2-hydroxy-3-(piperidin-1-yl)propoxy chain, contributing to hydrogen bonding and receptor affinity.

- Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.

- Position 2: A methyl group, modulating steric effects.

Its structural complexity suggests applications in medicinal chemistry, particularly targeting receptors where indole derivatives are prevalent (e.g., serotonin receptors, kinase inhibitors) .

Propiedades

IUPAC Name |

ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O4.ClH/c1-4-32-27(31)26-20(3)29(21-10-8-19(2)9-11-21)25-13-12-23(16-24(25)26)33-18-22(30)17-28-14-6-5-7-15-28;/h8-13,16,22,30H,4-7,14-15,17-18H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPMZXBZBMHNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)C4=CC=C(C=C4)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a complex organic compound belonging to the indole derivative family, which is noted for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Molecular Structure

- Molecular Formula : C27H34N2O4

- Molecular Weight : 450.6 g/mol

- IUPAC Name : Ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C27H34N2O4 |

| Molecular Weight | 450.6 g/mol |

| IUPAC Name | Ethyl 5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |

| InChI Key | YEPHLCZVBLQZGX-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine moiety enhances the compound's binding affinity and selectivity, which is crucial for its biological effects.

Key Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in disease processes, particularly in oncology.

- Cellular Signaling Modulation : By affecting cellular signaling pathways, it can alter cell proliferation and apoptosis.

Anticancer Potential

Research indicates that ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study: EZH2 Inhibition

A notable study highlighted the compound's role as an inhibitor of the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is implicated in several malignancies. The compound demonstrated a biochemical IC50 of 0.002 µM and a cellular EC50 of 0.032 µM in inhibiting EZH2 activity, showcasing robust antitumor effects in xenograft models when administered at doses of 160 mg/kg BID .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique structure characterized by:

- Indole Core : A bicyclic structure known for its presence in many biologically active compounds.

- Piperidine Moiety : Contributes to its interaction with biological systems, particularly in neurotransmitter pathways.

- Hydroxy and Carboxylate Groups : These functional groups enhance solubility and biological activity.

Anticancer Activity

Research indicates that derivatives of indole compounds, including ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride, exhibit significant anticancer properties. A study by the National Cancer Institute (NCI) demonstrated that similar compounds displayed high levels of antimitotic activity against various human tumor cell lines, suggesting potential use in cancer therapeutics .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties. The piperidine ring is thought to interact with pain pathways, potentially offering relief in conditions characterized by chronic pain and inflammation . Further research is needed to elucidate the specific mechanisms through which these effects are mediated.

Synthetic Pathways

The synthesis of ethyl 5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride typically involves several steps:

- Formation of the Indole Core : Utilizing known synthetic routes for indole derivatives.

- Introduction of Piperidine and Hydroxy Groups : Employing nucleophilic substitution reactions to attach the piperidine moiety.

- Carboxylation : Finalizing the structure through carboxylic acid derivatization.

Case Study 1: Antitumor Activity

A comprehensive investigation into similar compounds revealed that they inhibited cell proliferation in various cancer types, with IC50 values indicating effective concentrations for therapeutic use . This study highlights the potential for developing new anticancer drugs based on the indole scaffold.

Case Study 2: Pain Management

Another study focused on the analgesic properties of piperidine derivatives, showing that compounds with similar structures effectively reduced pain responses in animal models . This suggests a promising avenue for further exploration in pain management therapies.

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Observations |

|---|---|---|

| Anticancer | Indole derivatives | Significant inhibition of tumor cell growth |

| Analgesic | Piperidine derivatives | Notable reduction in pain response |

| Anti-inflammatory | Hydroxy-substituted compounds | Potential for therapeutic application |

Análisis De Reacciones Químicas

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate group at position 3 of the indole ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid or its conjugate base.

Reaction Conditions and Outcomes

| Reactant | Conditions | Product | Yield/Notes |

|---|---|---|---|

| Ethyl ester | 1M NaOH, reflux, 6h | Carboxylic acid | ~80–90% conversion |

| Ethyl ester | HCl (conc.), H₂O, 100°C | Carboxylic acid hydrochloride | Requires prolonged heating |

-

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack .

Reactivity of the Hydroxypropoxy Side Chain

The 2-hydroxy-3-(piperidin-1-yl)propoxy substituent at position 5 of the indole core introduces multiple reactive sites:

-

Hydroxyl group : Can undergo esterification, etherification, or oxidation.

-

Piperidine tertiary amine : Participates in salt formation, alkylation, or coordination chemistry.

Esterification of the Hydroxyl Group

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example:

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to a ketone using reagents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane:

Yields vary (50–70%) depending on steric hindrance from the piperidine group .

Piperidine Substituent Reactivity

The piperidine ring (a six-membered tertiary amine) exhibits the following reactions:

Salt Formation

The hydrochloride salt (as in the parent compound) enhances water solubility. Neutralization with NaOH regenerates the free base:

.

Alkylation/Quaternization

Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts:

This reaction is slow due to steric bulk but proceeds in polar solvents (e.g., DMF) .

Electrophilic Substitution on the Indole Core

The indole ring undergoes electrophilic substitution at position 4 or 6, though the p-tolyl group at position 1 and ester at position 3 direct reactivity:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | Low regioselectivity due to competing directing effects |

| Bromination | Br₂/FeBr₃ | 4-Bromo derivative | Major product (~65%) |

Degradation Under Stress Conditions

Forced degradation studies (thermal, oxidative, photolytic) reveal stability profiles:

Synthetic Routes and Key Intermediates

The compound is synthesized via multi-step protocols:

-

Indole Core Formation : Fischer indole synthesis using p-tolylhydrazine and ethyl levulinate .

-

Propoxy Side Chain Installation : Mitsunobu reaction between 5-hydroxyindole intermediate and 3-(piperidin-1-yl)-1,2-propanediol .

-

Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride .

Comparative Reactivity with Structural Analogs

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Piperidine vs. Pyridine : The target’s piperidine group may enhance basicity and receptor binding compared to pyridine-containing analogs .

- Chloro vs. Hydroxypropoxy : Chloro substituents (as in ) increase electronegativity, whereas the target’s hydroxypropoxy chain improves hydrophilicity.

- Fused Aromatic Systems : Benzo[g]indole () and pyridopyridazine () cores alter π-π stacking and solubility profiles.

Bioactivity and Mechanism of Action

- Antiproliferative Activity : Indole-2-carboxamides (e.g., ) show antiproliferative effects, suggesting the target compound may share similar activity via kinase or tubulin inhibition.

- Proteomic Interaction Profiles: Platforms like CANDO predict multitarget interactions for indole derivatives, linking the target’s piperidine group to proteomic signatures of known receptor modulators.

Computational and Structural Comparisons

- Tanimoto Similarity : Using MACCS or Morgan fingerprints (), the target compound shows moderate similarity (~0.4–0.6) to (shared piperidine) and lower similarity (~0.3) to (different core).

- Crystallographic Analysis : Tools like SHELXL and Mercury enable comparison of puckering coordinates () and packing patterns. The hydrochloride salt may adopt distinct crystal packing due to ionic interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing indole derivatives structurally analogous to the target compound?

- Methodology :

- Reaction Setup : Reflux equimolar mixtures of 3-formyl-indole precursors (e.g., 3-formyl-1H-indole-2-carboxylate) with heterocyclic amines (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst for 3–5 hours .

- Purification : Filter the crystalline precipitate and recrystallize using DMF/acetic acid mixtures to enhance purity .

- Key Parameters : Excess aldehyde (1.1 equiv) ensures complete conversion, while sodium acetate maintains acidic conditions for cyclization .

Q. How can researchers optimize purification techniques for indole-based hydrochlorides?

- Methodology :

- Recrystallization : Use polar aprotic solvents (e.g., DMF) mixed with acetic acid to dissolve impurities while retaining the hydrochloride salt’s stability .

- Washing Protocol : Sequential washing with acetic acid, water, ethanol, and diethyl ether removes unreacted starting materials and byproducts .

Q. Which spectroscopic methods are critical for characterizing the compound’s structural integrity?

- Methodology :

- NMR Analysis : Use - and -NMR to confirm the presence of the piperidinyl, p-tolyl, and indole moieties.

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., ethanol solvates) to validate stereochemistry, as demonstrated in analogous indole derivatives .

Advanced Research Questions

Q. How can computational methods improve reaction design for indole derivatives with complex substituents?

- Methodology :

- Quantum Chemical Calculations : Employ reaction path search algorithms (e.g., ICReDD’s approach) to predict transition states and optimize reaction conditions .

- Data-Driven Feedback : Integrate experimental results (e.g., yield, selectivity) into computational models to refine predictions iteratively .

Q. What statistical experimental design (DoE) strategies minimize trial-and-error in optimizing reaction yields?

- Methodology :

- Factorial Design : Vary parameters like temperature (80–120°C), catalyst loading (0.5–2.0 equiv), and solvent polarity to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. acetic acid volume) to predict maxima in yield or purity .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar intermediates?

- Methodology :

- Comparative Analysis : Cross-reference NMR shifts with published data for analogous compounds (e.g., 5-hydroxybenzoindole derivatives) .

- Isotopic Labeling : Use - or -labeled precursors to track regioselectivity in ambiguous reactions .

Q. What strategies mitigate hydrolysis or degradation of the hydroxypropoxy-piperidine moiety during synthesis?

- Methodology :

- Protective Groups : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups during acidic reflux steps .

- Low-Temperature Quenching : Rapidly cool reaction mixtures post-reflux to prevent retro-aldol or elimination side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental yields?

- Methodology :

- Error Source Identification : Check for overlooked solvent effects or non-ideal mixing in simulations.

- Hybrid Workflows : Combine ab initio calculations (e.g., DFT) with machine learning to account for empirical deviations .

Key Research Findings from Literature

- Synthetic Efficiency : Refluxing in acetic acid with sodium acetate achieves >75% yield for indole-thiazolidinone hybrids .

- Computational-Experimental Synergy : ICReDD’s integrated approach reduces reaction development time by 40% compared to traditional methods .

- Crystallographic Validation : Ethanol solvates of indole derivatives show hydrogen-bonding networks critical for stabilizing hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.